
(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is a compound with a complex structure that includes a piperidine ring, a thiazole ring, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine typically involves multiple steps. One common method includes the reaction of 4,4-dimethylpiperidine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学的研究の応用
(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanol
- (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)acetic acid
- (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)ethylamine
Uniqueness
What sets (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H21N3S |
|---|---|
分子量 |
239.38 g/mol |
IUPAC名 |
[4-[(4,4-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C12H21N3S/c1-12(2)3-5-15(6-4-12)8-10-9-16-11(7-13)14-10/h9H,3-8,13H2,1-2H3 |
InChIキー |
HXLMVPHIGMLPDL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)CC2=CSC(=N2)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



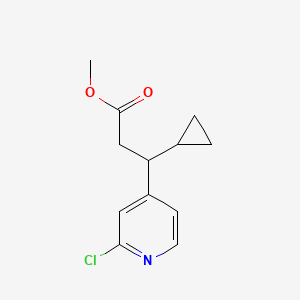
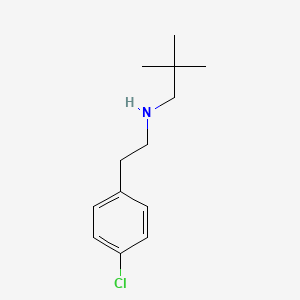
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)

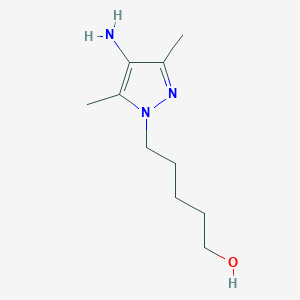
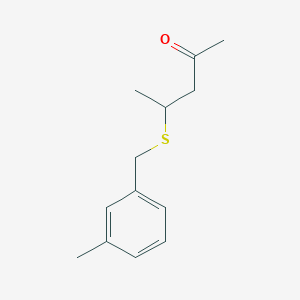
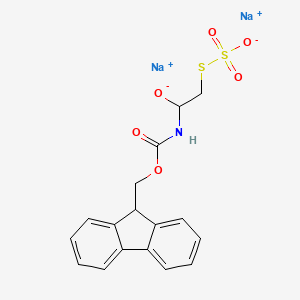

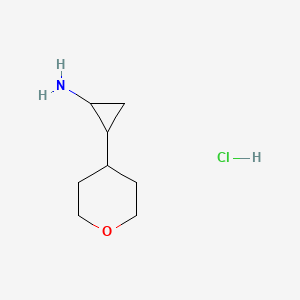

![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)


